1-Bromo-2-chloro-1,1,2-trifluoro-3-octene

Übersicht

Beschreibung

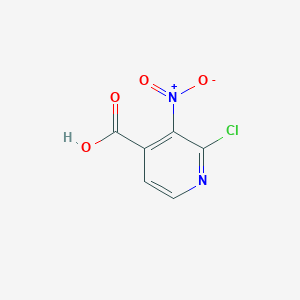

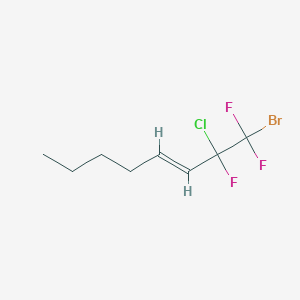

“1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” is a halogenated hydrocarbon. It contains bromine, chlorine, and fluorine atoms attached to an octene (an eight-carbon chain with a double bond). The presence of multiple halogens and a double bond suggests that it could participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, where bromine, chlorine, and fluorine atoms are introduced into an organic molecule . The exact method would depend on the starting materials and the specific conditions required to selectively introduce the different halogens .Molecular Structure Analysis

The molecule’s structure would be determined by the positions of the halogens and the double bond within the octene chain. The presence of halogens, which are highly electronegative, would significantly influence the molecule’s polarity and potentially its reactivity .Chemical Reactions Analysis

As a halogenated alkene, “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” could undergo various reactions. These might include addition reactions at the double bond, substitution reactions involving the halogens, and potentially elimination reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-chloro-1,1,2-trifluoro-3-octene” would be influenced by its structure. The presence of halogens would likely make the compound relatively dense and possibly quite volatile. The compound’s reactivity would be influenced by the positions of the halogens and the double bond .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Multi-Halogenated Alkenes

- Field : Organic Chemistry

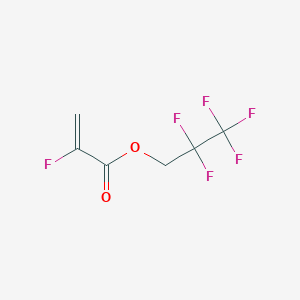

- Application Summary : A series of aryl fluoroalkenyl ethers that contain chlorine and bromine as well as fluorine atoms were prepared .

- Method : The reactions of phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) were carried out in the presence of KOH . This reaction enabled the construction of highly halogenated compounds with the potential for further functionalization .

- Results : The reaction involved a highly reactive difluoroethylene intermediate, which was produced by the reaction between halothane and KOH . The products were prepared in moderate to good yields .

-

Solvation Studies

- Field : Physical Chemistry

- Application Summary : 2-Bromo-2-chloro-1,1,1-trifluoroethane, or halothane, has been used in a study that combined molecular simulations with free energy simulations to study solvation .

- Method : The study involved the use of molecular simulations and free energy simulations .

- Results : The results of this study are not specified in the sources .

-

Construction of Trifluoromethyl and Difluoromethylene Motifs

- Field : Organic Chemistry

- Application Summary : 2-Bromo-2-chloro-1,1,1-trifluoroethane (halothane) has been used as a fluorine-containing building block for the construction of trifluoromethyl and difluoromethylene motifs . Such structures have been found in several multifunctional materials and biologically important molecules .

- Method : The halothane structure contains two highly halogenated carbon centers, which enable halothane to participate in various reactions such as homolysis of carbon–halogen bonds and deprotonation .

- Results : Multi-fluorinated compounds such as HCFC-133a (CF 3 CH 2 Cl) and HFC-134a (CF 3 CH 2 F) have been widely used in reactions with a variety of nucleophiles to afford 1,1-difluoro-2-haloethyl ethers .

-

Solvation Studies in Polarizable Water and Methanol

- Field : Physical Chemistry

- Application Summary : 2-Bromo-2-chloro-1,1,1-trifluoroethane, or halothane, has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .

- Method : The study involved the use of molecular simulations and free energy simulations .

- Results : The results of this study are not specified in the sources .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-bromo-2-chloro-1,1,2-trifluorooct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrClF3/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFAGZRUEZHODB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-1,1,2-trifluoro-3-octene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)

![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)